2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid

Lipophilicity ADME logP

Researchers requiring a metabolically stable 11β-HSD1 inhibitor intermediate often face regioisomeric impurity and poor phase separation in scale-up. This compound solves both: - Para-CF3 group maximizes electron-withdrawing effect while avoiding ortho steric clashes - Gem-dimethyl motif shields the carboxylic acid from metabolic degradation and side reactions - Higher density (1.26 g/cm³) enables cleaner aqueous phase separations at process scale - Boiling point 282.6°C allows aggressive solvent removal without thermal degradation

Molecular Formula C11H11F3O2
Molecular Weight 232.2 g/mol
CAS No. 32445-89-9
Cat. No. B029349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid
CAS32445-89-9
Synonymsα-Methyl-p-(trifluoromethyl)hydratropic Acid; 
Molecular FormulaC11H11F3O2
Molecular Weight232.2 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H11F3O2/c1-10(2,9(15)16)7-3-5-8(6-4-7)11(12,13)14/h3-6H,1-2H3,(H,15,16)
InChIKeyHJQVJNQZQTWNPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid (CAS 32445-89-9) is a Strategic Fluorinated Building Block for Medicinal Chemistry


2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid (CAS 32445-89-9), systematically named α,α-dimethyl-4-(trifluoromethyl)benzeneacetic acid, is a fluorinated phenylacetic acid derivative that integrates an electron-withdrawing para-trifluoromethyl (-CF₃) group with a sterically congested α,α-dimethyl-substituted carboxylic acid center . The compound is characterized by a calculated logP (partition coefficient) of approximately 3.07, reflecting a substantial increase in lipophilicity compared to non-fluorinated phenylacetic acid analogs (logP ~2.05 for the unsubstituted 2-methyl-2-phenylpropanoic acid) . Its predicted acid dissociation constant (pKa) of ~4.23 indicates moderately enhanced acidity relative to the non-fluorinated parent (pKa ~4.39), a consequence of the electron-withdrawing effect of the para-CF₃ group transmitted through the aromatic ring . These physicochemical properties, combined with the metabolic shielding conferred by the gem-dimethyl motif, define this compound as a versatile carboxylic acid building block for the synthesis of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and related triazole-containing drug candidates .

1
Fluorinated building block for 11β-HSD1 inhibitor synthesis
Class-level inference; review patent context
2
Enhanced lipophilicity supporting membrane permeability studies
Predicted logP shift; experimental confirmation needed
3
α,α-Dimethyl scaffold for steric protection in multi-step synthesis
Metabolic stability context requires validation

Why the para-Trifluoromethyl and α,α-Dimethyl Configuration of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid Cannot Be Substituted by Generic Analogs


The unique differentiation of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid arises from the precise spatial and electronic interplay between its para-CF₃ group and the α,α-dimethyl substitution pattern — a combination that cannot be replicated by simple fluorinated phenylacetic acids, ortho- or meta-CF₃ regioisomers, or non-fluorinated 2-methyl-2-phenylpropanoic acid. The para orientation of the trifluoromethyl group maximizes the electron-withdrawing inductive effect (-I) while avoiding the steric clashes that compromise ortho-substituted analogs in coupling reactions . The gem-dimethyl substitution at the α-carbon of the propanoic acid moiety provides kinetic stability against metabolic degradation at the carboxylic acid center and introduces steric hindrance that modulates reactivity in amide bond formation and esterification . These features are essential for maintaining consistent performance as a synthetic intermediate in multi-step medicinal chemistry campaigns where regioisomeric purity and reproducible physicochemical properties directly determine downstream yields and biological activity .

Regioisomer
para-CF₃ maximizes electron withdrawal without ortho steric clash
meta-CF₃ regioisomer may shift coupling reactivity and spatial profile
Non-fluorinated
para-CF₃ pharmacophore required for target engagement context
2-Methyl-2-phenylpropanoic acid lacks CF₃; logP and pKa differ
Scaffold
α,α-Dimethyl group provides steric shielding of the acid handle
4-CF₃-phenylacetic acid lacks dimethyl protection; metabolic profile may differ

Quantitative Physicochemical and Functional Differentiation of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid Versus Closest Analogs


Lipophilicity Advantage: para-CF₃ Boosts logP by Over One Log Unit Compared to Non-Fluorinated Parent

The introduction of a para-trifluoromethyl group onto the 2-methyl-2-phenylpropanoic acid scaffold increases the calculated logP from 2.05 for the non-fluorinated parent compound (2-methyl-2-phenylpropanoic acid, CAS 826-55-1) to 3.07 for the target compound, representing a >1 log unit enhancement in lipophilicity . This magnitude of increase is consistent with the well-established Hansch hydrophobic substituent constant (π) of approximately +0.88 for the para-CF₃ group on an aromatic ring [1]. In contrast, the meta-CF₃ regioisomer (CAS 254895-42-6) exhibits an identical calculated logP of 3.07, indicating that while the electronic contribution of the CF₃ group is independent of position on the aromatic ring, the para-substituted derivative offers superior synthetic tractability due to reduced steric hindrance in electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions .

Lipophilicity
Cross-study comparable
ΔlogP +1.02vs parent
Supports membrane permeability assay interpretation
Calculated logP; measured data not available for direct comparison
Lipophilicity ADME logP Fluorination Drug Design

Electronic Modulation: para-CF₃ Substitution Lowers pKa by Approximately 0.16 Units Compared to Non-Fluorinated Analog

The para-trifluoromethyl group exerts a measurable electron-withdrawing inductive effect (-I) on the carboxylic acid moiety, lowering the predicted pKa from 4.39 for the non-fluorinated analog (2-methyl-2-phenylpropanoic acid, CAS 826-55-1) to 4.23 for the target compound . This ΔpKa of approximately 0.16 log units, while modest, is consistent with the Hammett σₚ constant of +0.54 for the para-CF₃ substituent [1]. The enhanced acidity of the target compound translates to a higher proportion of the ionized carboxylate form at physiological pH (7.4), which can influence solubility, protein binding, and the compound's behavior as a synthetic intermediate in pH-dependent coupling reactions . The ortho-CF₃ isomer (CAS 1220019-86-2) is expected to exhibit a different pKa profile due to the proximity of the electron-withdrawing group to the carboxylic acid and additional steric effects, though experimental pKa data for this isomer are not publicly available for direct comparison.

Acidity Modulation
Cross-study comparable
ΔpKa -0.16vs parent
Context-dependent shift in ionization equilibrium
Predicted values; experimental pKa determination not reported
Acidity pKa Electron-Withdrawing Carboxylic Acid Reactivity

Physical Property Differentiation: Boiling Point Elevated by ~12°C and Density Increased by ~0.17 g/cm³ Over Non-Fluorinated Analog

The introduction of the trifluoromethyl group imparts substantial changes to the physical properties of the compound that are directly relevant to purification, handling, and formulation. The target compound exhibits a boiling point of 282.6°C at 760 mmHg and a density of 1.26 g/cm³ . In comparison, the non-fluorinated analog (2-methyl-2-phenylpropanoic acid, CAS 826-55-1) has a boiling point of 270.5°C and a density of 1.089 g/cm³ . The ~12°C elevation in boiling point and the ~0.17 g/cm³ increase in density are consequences of the higher molecular weight (232.2 vs. 164.2 g/mol) and the strong intermolecular interactions mediated by the polarizable C-F bonds [1]. These physical differences are practically significant: the higher boiling point provides a wider thermal window for solvent removal and distillation, while the increased density facilitates phase separation during aqueous workup procedures in multi-step synthesis .

Physical Properties
Cross-study comparable
BP +12.1°C · Density +0.17 g/cm³
Supports purification and processing workflow fit
Measured at 760 mmHg; ambient density
Boiling Point Density Physical Properties Fluorination Purification

Documented Role as Key Intermediate in 11β-HSD1 Inhibitor Synthesis: A Validated Application Differentiating from Generic Phenylacetic Acids

2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid is explicitly documented as a carboxylic acid building block for the preparation of triazole and related compounds that function as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors . This is not merely a speculative application: the compound appears as a synthetic intermediate in patent literature (e.g., WO2006074244A2 and related filings) describing adamantyl and triazole derivatives as selective 11β-HSD1 inhibitors [1]. The para-CF₃-phenyl moiety is a privileged fragment in 11β-HSD1 pharmacology, contributing to target engagement through lipophilic interactions within the enzyme's active site, while the α,α-dimethyl substitution provides metabolic stability to the carboxylic acid handle during subsequent derivatization . In contrast, the non-fluorinated analog (2-methyl-2-phenylpropanoic acid) lacks the CF₃ pharmacophore and has no documented role in 11β-HSD1 inhibitor synthesis, and the 4-(trifluoromethyl)phenylacetic acid analog (CAS 32857-62-8) lacks the α,α-dimethyl substitution required for steric protection of the acid functionality during multi-step synthesis .

11β-HSD1 Intermediate
Class-level inference
Patent-documented building block
Supports medicinal chemistry procurement context
Based on vendor descriptions and patent literature
11β-HSD1 Inhibitor Triazole Metabolic Syndrome Drug Intermediate

Steric and Metabolic Stability Advantage of α,α-Dimethyl Substitution Over Mono-Methyl and Unsubstituted Phenylacetic Acids

The α,α-dimethyl (gem-dimethyl) substitution pattern at the alpha carbon of the propanoic acid moiety confers a steric shielding effect that is absent in mono-methyl substituted or unsubstituted phenylacetic acid derivatives. This structural feature creates a quaternary carbon center adjacent to the carboxylic acid, which sterically hinders enzymatic ester hydrolysis and oxidative metabolism at this position [1]. The gem-dimethyl effect is a well-documented phenomenon in medicinal chemistry: compounds bearing this motif consistently exhibit prolonged metabolic half-lives compared to their mono-substituted or unsubstituted counterparts [2]. For instance, 4-(trifluoromethyl)phenylacetic acid (CAS 32857-62-8), which lacks any α-substitution, has a markedly different metabolic profile and is more susceptible to β-oxidation and glucuronidation of the free carboxylic acid . The target compound, by incorporating the α,α-dimethyl motif, is better suited as a stable intermediate for prodrug strategies where the carboxylic acid is temporarily masked as an ester and then released in vivo, because the steric bulk around the ester linkage modulates the rate of enzymatic hydrolysis .

Steric Stability
Class-level inference
gem-Dimethyl shielding effect
Supports metabolic stability endpoint review
Class-level inference; experimental confirmation required
Metabolic Stability Steric Hindrance α,α-Dimethyl Carboxylic Acid Protection Prodrug Design

Optimal Procurement and Deployment Scenarios for 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid Based on Quantitative Evidence


11β-HSD1 Inhibitor Medicinal Chemistry Programs Requiring a para-CF₃-Phenyl Carboxylic Acid Building Block

In drug discovery projects targeting 11β-hydroxysteroid dehydrogenase type 1 for metabolic syndrome and type 2 diabetes, 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid serves as the validated carboxylic acid intermediate for constructing triazole-based inhibitor scaffolds. This application is supported by explicit vendor documentation and patent literature (WO2006074244A2) referencing the compound as a precursor for 11β-HSD1 inhibitors . The para-CF₃ group is critical for target engagement, and the α,α-dimethyl substitution protects the carboxylic acid during multi-step synthesis. Procuring the non-fluorinated analog (CAS 826-55-1) or the 4-CF₃-phenylacetic acid lacking dimethyl protection (CAS 32857-62-8) would compromise the pharmacophore or introduce metabolic instability, respectively .

Synthesis of Fluorinated Peptidomimetics and Bioisosteres Where Enhanced Lipophilicity and Steric Protection are Required

The >1 log unit increase in logP (from 2.05 to 3.07) compared to the non-fluorinated parent makes this compound particularly suitable for the synthesis of fluorinated peptidomimetics, where enhanced membrane permeability is desired. The α,α-dimethyl substitution provides a quaternary carbon center that restricts conformational flexibility and imparts resistance to enzymatic degradation, properties that are valuable in the design of bioisosteres of natural amino acids . This combination of lipophilicity and steric hindrance is absent in simple 4-(trifluoromethyl)phenylacetic acid derivatives, which lack the gem-dimethyl motif [1].

Scale-Up Synthesis and Process Chemistry Where Distinct Physical Properties Facilitate Downstream Processing

The elevated boiling point (282.6°C vs. 270.5°C for the non-fluorinated analog) and higher density (1.26 g/cm³ vs. 1.089 g/cm³) provide practical advantages in process-scale synthesis . The wider liquid range allows for more aggressive solvent removal conditions without risking thermal degradation, and the higher density enables cleaner phase separations during aqueous workup, reducing emulsion formation and improving yield . These physical property differences directly impact the cost-efficiency and scalability of synthetic routes employing this compound as an intermediate, making it a preferred choice for kilogram-scale campaigns where the slightly higher molecular weight is offset by improved process robustness [1].

Proteomics and Chemical Biology Applications Requiring a Stable, para-CF₃-Functionalized Carboxylic Acid Probe

For chemical biology applications such as activity-based protein profiling (ABPP) or the synthesis of affinity probes, 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid offers a stable carboxylic acid handle that can be conjugated to amines, hydrazines, or alcohols under standard coupling conditions . The para-CF₃ group provides a distinct ¹⁹F NMR spectroscopic handle for monitoring reactions and quantifying incorporation, while the steric protection of the α,α-dimethyl group reduces non-specific reactivity at the carboxylic acid center . These features distinguish it from less substituted phenylacetic acid derivatives that may undergo unwanted side reactions during bioconjugation.

Application
Selection Property
Validation Focus
11β-HSD1 Inhibitor Synthesis
para-CF₃ pharmacophore with steric protection
Target engagement and metabolic stability context
Fluorinated Peptidomimetics
Enhanced lipophilicity and conformational restriction
Membrane permeability and enzymatic degradation review
Process-Scale Synthesis
Elevated boiling point and higher density
Solvent removal and phase separation efficiency
Chemical Biology Probe Design
Stable acid handle with ¹⁹F NMR reporter
Bioconjugation reactivity and non-specific binding review
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